molecular formula C14H9BrN2O2 B12479884 5-bromo-N-(3-cyanophenyl)-2-hydroxybenzamide

5-bromo-N-(3-cyanophenyl)-2-hydroxybenzamide

Cat. No.: B12479884
M. Wt: 317.14 g/mol
InChI Key: JUUZYMRCWYIJCO-UHFFFAOYSA-N
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Description

5-bromo-N-(3-cyanophenyl)-2-hydroxybenzamide is an organic compound with the molecular formula C14H9BrN2O2 It is a derivative of benzamide, featuring a bromine atom at the 5-position, a cyano group at the 3-position of the phenyl ring, and a hydroxyl group at the 2-position of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-cyanophenyl)-2-hydroxybenzamide typically involves the following steps:

    Nitrile Formation: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide or potassium cyanide, under basic conditions.

    Hydroxylation: The hydroxyl group at the 2-position can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or a suitable hydroxylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-cyanophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products Formed

    Oxidation: Formation of 5-bromo-N-(3-cyanophenyl)-2-benzamide.

    Reduction: Formation of 5-bromo-N-(3-aminophenyl)-2-hydroxybenzamide.

    Substitution: Formation of 5-methoxy-N-(3-cyanophenyl)-2-hydroxybenzamide or 5-ethoxy-N-(3-cyanophenyl)-2-hydroxybenzamide.

Scientific Research Applications

5-bromo-N-(3-cyanophenyl)-2-hydroxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Material Science: The compound is utilized in the design and synthesis of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-cyanophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-cyanophenyl)-2-ethoxybenzamide
  • 5-bromo-N-(3-cyanophenyl)-2-thiophenesulfonamide
  • 5-bromo-N-(3-cyanophenyl)-2-fluorobenzamide

Uniqueness

5-bromo-N-(3-cyanophenyl)-2-hydroxybenzamide is unique due to the presence of the hydroxyl group at the 2-position, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications. Additionally, the combination of bromine, cyano, and hydroxyl groups provides a versatile platform for further chemical modifications and functionalization.

Properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

5-bromo-N-(3-cyanophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C14H9BrN2O2/c15-10-4-5-13(18)12(7-10)14(19)17-11-3-1-2-9(6-11)8-16/h1-7,18H,(H,17,19)

InChI Key

JUUZYMRCWYIJCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)O)C#N

Origin of Product

United States

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